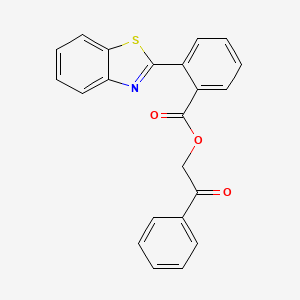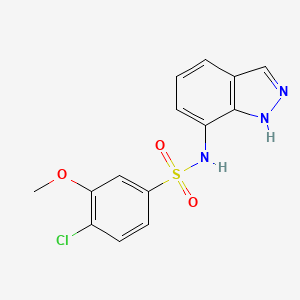
5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate is a heterocyclic compound that contains an imidazole ring This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate can be achieved through several methods. One common approach involves the phosphorylation of 2-hydroxyphenyl 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl ketone with dichloro(phenyl)phosphine . This reaction proceeds through the formation of an intermediate, which undergoes intramolecular interaction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis. This technique has gained popularity due to its ability to increase yield, decrease reaction time, and minimize the formation of hazardous by-products . Microwave-assisted reactions are fast, clean, and eco-friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and acetate ester can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dichloro(phenyl)phosphine for phosphorylation and various oxidizing and reducing agents for other transformations . Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the phosphorylation reaction yields a 5-carbaphosphatrane derivative containing a four-membered ring .
Scientific Research Applications
5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Materials Science: The compound’s reactivity and functional groups make it suitable for the synthesis of advanced materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate involves its interaction with molecular targets and pathways. The trifluoromethyl group and acetate ester play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with trifluoromethyl groups and acetate esters. Examples include:
- 5-oxo-2-phenyl-4,4-bis(trifluoromethyl)-4,5-dihydro-1,3,2-benzodioxaphosphepine
- N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides
Uniqueness
The uniqueness of 5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a trifluoromethyl group and an acetate ester makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C12H9F3N2O3 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl] acetate |
InChI |
InChI=1S/C12H9F3N2O3/c1-7(18)20-11(12(13,14)15)10(19)16-9(17-11)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17,19) |
InChI Key |
NCSKIFVNMVMPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(=O)NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B11071382.png)
![Methyl 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11071399.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11071410.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate](/img/structure/B11071417.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11071431.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B11071438.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11071439.png)
![N-(2,4-Dichlorophenyl)-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea](/img/structure/B11071443.png)

![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B11071457.png)

![(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11071469.png)

![2-amino-4-(3-methylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071485.png)
